molecular formula C18H19FN2O6 B7857270 N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)propanamide

N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B7857270
M. Wt: 378.4 g/mol
InChI Key: WXDSBZXZEQVQTJ-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)propanamide is an organic compound that belongs to the class of amides. This compound features a combination of fluoro, nitro, and trimethoxy substituents on its aromatic rings, which can impart unique chemical and physical properties. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Amidation: Formation of the amide bond between the aromatic amine and the carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluoro group can be substituted by other nucleophiles.

    Oxidation: The aromatic rings can undergo oxidation reactions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or metal hydrides (e.g., palladium on carbon, lithium aluminum hydride).

    Substitution: Nucleophilic reagents such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)propanamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)propanamide
  • N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)propanamide
  • N-(4-fluoro-3-nitrophenyl)-3-phenylpropanamide

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O6/c1-25-15-8-11(9-16(26-2)18(15)27-3)4-7-17(22)20-12-5-6-13(19)14(10-12)21(23)24/h5-6,8-10H,4,7H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDSBZXZEQVQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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